molecular formula C9H10N2O B11919102 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B11919102
M. Wt: 162.19 g/mol
InChI Key: DKEUFAIGBWPFKV-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the condensation of 2-aminonicotinaldehyde with an appropriate ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthyridine derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of different functional groups at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing halogenating agents, nitrating agents, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methyl group at the 6-position.

    6-Methyl-1,8-naphthyridine: Does not have the dihydro and ketone functionalities.

Uniqueness

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the dihydro structure can affect its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C9H10N2O/c1-6-4-7-8(12)2-3-10-9(7)11-5-6/h4-5H,2-3H2,1H3,(H,10,11)

InChI Key

DKEUFAIGBWPFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NCCC2=O)N=C1

Origin of Product

United States

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